19Alpha-Hydroxyasiatic Acid (CAS 70868-78-9) is a highly functionalized pentacyclic triterpenoid of the ursane class, characterized by its specific 2α, 3β, 19α, 23-tetrahydroxyurs-12-en-28-oic acid configuration [1]. As a structural derivative of the more common asiatic acid, the critical addition of the sterically hindered 19-alpha hydroxyl group fundamentally alters its hydrogen-bonding network, polarity, and receptor-binding affinity . In industrial and academic procurement, this compound is primarily sourced as a high-purity analytical reference standard for the chemotaxonomic profiling of Rosaceae and Rubiaceae botanical extracts, and as a specialized bioactive scaffold for developing targeted anti-biofilm agents and extrinsic-pathway anticoagulants [2].
Procurement substitution with the more abundant and cost-effective asiatic acid or ursolic acid routinely fails in both analytical and advanced formulation workflows [1]. Chemically, the absence of the 19-alpha hydroxyl group in asiatic acid eliminates a critical hydrogen-bond donor required for high-affinity docking with specific bacterial quorum-sensing receptors, such as LasR in Pseudomonas aeruginosa [2]. Analytically, substituting 19alpha-hydroxyasiatic acid with generic triterpenoid standards prevents the accurate resolution of complex plant extract chemotypes, leading to quality control failures in industrial pharmacognosy [3]. Furthermore, the altered polarity profile of the tetrol configuration necessitates specific solvent handling—such as requiring sonication and heating to achieve stable stock solutions in DMSO—meaning formulation protocols optimized for less hydroxylated triterpenes cannot be directly transferred.
In comparative microbiological assays, 19alpha-hydroxyasiatic acid demonstrated potent anti-biofilm activity against Pseudomonas aeruginosa, achieving a Minimum Inhibitory Concentration (MIC) of 0.74 mM [1]. This performance significantly exceeded the baseline established by the standard aminoglycoside antibiotic streptomycin, exhibiting approximately three times the anti-biofilm efficacy[1]. Molecular docking confirmed that the highly oxygenated ursane scaffold, particularly the 19-alpha hydroxyl group, drives high-affinity binding to quorum-sensing proteins (LasR, PilB), a mechanism not fully replicated by less hydroxylated analogs [2].
| Evidence Dimension | Anti-biofilm MIC against P. aeruginosa |
| Target Compound Data | 0.74 mM |
| Comparator Or Baseline | Streptomycin (Standard Antibiotic Baseline) |
| Quantified Difference | 3-fold higher anti-biofilm activity than streptomycin |
| Conditions | In vitro P. aeruginosa biofilm inhibition assay |
Justifies the procurement of this specific triterpenoid for advanced antimicrobial coating research and quorum-sensing inhibitor development where traditional antibiotics fail against biofilms.
Bioassay-guided evaluation of triterpenoids identified 19alpha-hydroxyasiatic acid as a potent and specific modulator of the coagulation cascade [1]. Unlike broad-spectrum anticoagulants or generic anti-inflammatory triterpenes, 19alpha-hydroxyasiatic acid exerts a significant, targeted anticoagulant effect specifically on the extrinsic pathway [1]. This specificity makes it a critical tool compound for dissecting tissue factor-mediated coagulation mechanisms, whereas structural analogs lacking the specific 2,3,19,23-tetrol configuration fail to isolate the extrinsic pathway with the same precision [2].
| Evidence Dimension | Coagulation pathway specificity |
| Target Compound Data | Significant targeted inhibition of the extrinsic pathway |
| Comparator Or Baseline | Broad-spectrum triterpenoids / intrinsic pathway modulators |
| Quantified Difference | Pathway-specific modulation (extrinsic over intrinsic) |
| Conditions | In vitro coagulation assays |
Essential for researchers requiring a pathway-specific tool compound for hematological assays, preventing off-target intrinsic pathway interference.
The incorporation of four hydroxyl groups (tetrol) alongside the carboxylic acid significantly alters the solvation thermodynamics of 19alpha-hydroxyasiatic acid compared to less polar triterpenes like ursolic acid[1]. Quantitative solubility data indicates that achieving a stable 10.1 mM (approx. 5.1 mg/mL) stock solution in DMSO requires specific process interventions, including sonication and controlled heating . Buyers must account for this distinct processability profile; attempting to use standard ambient-temperature dissolution protocols optimized for simpler triterpenes will result in incomplete solubilization and irreproducible assay dosing .
| Evidence Dimension | Maximum stable stock concentration and dissolution requirements |
| Target Compound Data | 5.1 mg/mL (10.1 mM) in DMSO requiring sonication/heating |
| Comparator Or Baseline | Less polar triterpenes (e.g., Ursolic acid) |
| Quantified Difference | Higher thermal/kinetic energy barrier for complete dissolution |
| Conditions | Standard laboratory stock solution preparation in DMSO |
Informs procurement and laboratory managers that specific handling protocols are mandatory, preventing costly material waste and assay failure.
Due to its 0.74 mM MIC against P. aeruginosa biofilms—outperforming standard antibiotics like streptomycin—this compound serves as a highly effective scaffold for developing targeted treatments against multidrug-resistant bacterial biofilms and medical device coatings [1].
Its specific anticoagulant action on the extrinsic pathway makes it an ideal tool compound for diagnostic assay development and mechanistic studies of tissue-factor-induced coagulation, where intrinsic pathway interference must be minimized [2].
As a highly functionalized marker compound, it is strictly required for the HPLC/MS standardization of commercial extracts from Rubus, Rosa, and Geum species, ensuring regulatory compliance and batch reproducibility [3].
The presence of the sterically hindered 19-alpha hydroxyl group alongside the 2,3,23-triol system provides a unique polyol framework for semi-synthetic modifications, enabling the development of novel elastase inhibitors and anti-inflammatory agents that cannot be accessed from the asiatic acid baseline [4].
Irritant